The compound (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in various chemical reactions, along with a chlorophenyl group and a pyridinyl moiety that enhance its chemical properties. The molecular formula for this compound is with a molecular weight of approximately 390.83 g/mol .
This compound falls under the classification of triazole derivatives, which are widely studied for their pharmacological properties. Triazoles are known to exhibit a range of biological activities including antifungal, antibacterial, and anticancer effects. The specific structure of this compound suggests potential applications in therapeutic areas due to the presence of functional groups that can interact with biological targets .
The synthesis of (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone typically involves a multi-step process. One common method includes:
The molecular structure of (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone features:
The structure can be represented by the following SMILES notation: C(c1cccnc1)NC(c1c(c2cccnc2)n(c2ccc(cc2)[Cl])nn1)=O
. The compound is achiral and possesses several hydrogen bond donors and acceptors, which influence its solubility and interaction with biological systems .
The compound undergoes various chemical reactions that can be utilized for further derivatization:
These reactions expand the utility of the compound in synthetic organic chemistry.
The mechanism of action for (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets within biological systems:
Detailed studies are needed to elucidate specific molecular mechanisms and pathways involved in its bioactivity .
The physical properties include:
Chemical properties include:
These properties suggest potential bioavailability and interaction capabilities in biological environments .
The compound has several potential applications:
CAS No.: 119068-77-8
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: